![molecular formula C12H10N6O B14872120 5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14872120.png)
5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a complex organic compound that features an indole moiety linked to a triazine ring via a methylene hydrazine bridge
Preparation Methods
The synthesis of (E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the condensation of 1H-indole-3-carbaldehyde with 5-hydrazino-1,2,4-triazin-3(2H)-one under specific reaction conditions The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product
Chemical Reactions Analysis
(E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or triazine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
Scientific Research Applications
(E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the triazine ring can form stable complexes with metal ions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
(E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)-N’-[(3-methoxyphenyl)methylidene]acetohydrazide: This compound also features an indole moiety linked to a hydrazine bridge but differs in the structure of the attached groups.
(E)-(2-Hydroxy-1H-indol-3-yl)diazenyl](4-morpholinyl)methanethione: This compound has a similar indole structure but includes a morpholine ring and a different linkage.
The uniqueness of (E)-5-(2-((1H-indol-3-yl)methylene)hydrazinyl)-1,2,4-triazin-3(2H)-one lies in its specific combination of the indole and triazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N6O |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H10N6O/c19-12-16-11(7-15-18-12)17-14-6-8-5-13-10-4-2-1-3-9(8)10/h1-7,13H,(H2,16,17,18,19)/b14-6+ |
InChI Key |
JQUAQHYLLUDFFE-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC(=O)NN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC(=O)NN=C3 |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14872048.png)

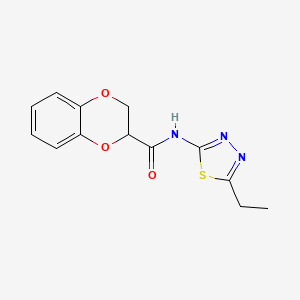
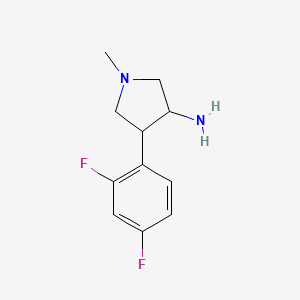
![8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872067.png)
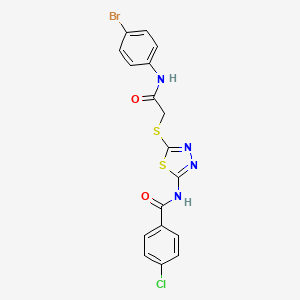
![2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14872072.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride](/img/structure/B14872078.png)

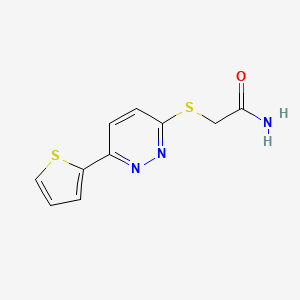
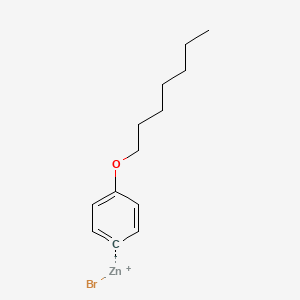

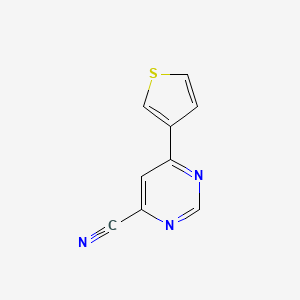
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
